1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
Overview
Description
1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol is a chemical compound with a molecular formula of C₁₇H₂₀BrNO₂ It is characterized by the presence of a brominated naphthalene ring, an ether linkage, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol typically involves the following steps:
Bromination of 2-naphthol: The starting material, 2-naphthol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromo-2-naphthol.
Etherification: The brominated naphthol is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 1-(6-bromo-2-naphthyloxy)-2,3-epoxypropane.
Ring Opening: The epoxy compound is subjected to ring-opening by reacting with pyrrolidine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing naphthalene and pyrrolidine moieties.
Biological Studies: It can be used in studies investigating the interaction of brominated aromatic compounds with biological systems.
Industrial Applications: Potential use in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The brominated naphthalene ring could facilitate binding to hydrophobic pockets, while the pyrrolidine moiety might interact with polar or charged regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-chloro-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
- 1-[(6-fluoro-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
- 1-[(6-methyl-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
Uniqueness
1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different binding affinities and biological activities.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-pyrrolidin-1-ylpropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c18-15-5-3-14-10-17(6-4-13(14)9-15)21-12-16(20)11-19-7-1-2-8-19/h3-6,9-10,16,20H,1-2,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDBTSZCANCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.